molecular formula C26H27N3O2S B3462792 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide

2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide

Cat. No.: B3462792
M. Wt: 445.6 g/mol
InChI Key: FDLBGSWGJIPWME-UHFFFAOYSA-N
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Description

2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities, including antibacterial and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide involves multiple steps. One common method starts with the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines. This reaction is typically carried out in the presence of potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation that can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as 2-alkylthio-substituted derivatives .

Mechanism of Action

The exact mechanism of action of 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antibacterial activity may involve the inhibition of bacterial cell wall synthesis or interference with bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide apart is its unique combination of a spiro structure with a sulfanylacetamide group. This combination contributes to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S/c27-21(30)17-32-25-28-23-20-12-6-5-11-19(20)15-26(13-7-2-8-14-26)22(23)24(31)29(25)16-18-9-3-1-4-10-18/h1,3-6,9-12H,2,7-8,13-17H2,(H2,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLBGSWGJIPWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC(=O)N)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide
Reactant of Route 2
2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide
Reactant of Route 3
Reactant of Route 3
2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide
Reactant of Route 4
Reactant of Route 4
2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide
Reactant of Route 5
2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide
Reactant of Route 6
2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide

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